Tautomeric Stability of Thiazole-2,5-diamine vs. 2,4-Diaminothiazole
Quantum chemical calculations at B3LYP and MP2(full) levels with the 6-311++G(d,p) basis set demonstrate that Thiazole-2,5-diamine exists exclusively in the diamino form in both gas and solution phases, with no imino tautomerization observed at any computational level [1]. In contrast, the 2,4-diamino isomer (24ATH) exhibits complex tautomeric behavior: at QCISD/6-31G* and CISD/6-31G* levels, the diimino form was more stable than the corresponding diamino form, while MP2 calculations showed stabilization of the diamino form [1].
| Evidence Dimension | Tautomeric stability (diamino vs. imino/diimino forms) |
|---|---|
| Target Compound Data | Exclusively diamino form; stable configuration at all computational levels |
| Comparator Or Baseline | 2,4-diaminothiazole (24ATH): Mixed tautomeric behavior; diimino form more stable than diamino form at QCISD and CISD levels |
| Quantified Difference | Qualitative difference: Target compound shows consistent diamino stability; comparator shows level-dependent tautomeric ambiguity |
| Conditions | B3LYP and MP2(full)/6-311++G(d,p) calculations; gas, water, and CCl4 phases |
Why This Matters
The unambiguous diamino character of Thiazole-2,5-diamine ensures predictable nucleophilicity and hydrogen-bonding capacity for consistent synthetic outcomes, whereas 2,4-diaminothiazole's tautomeric ambiguity introduces variable reactivity that complicates reaction optimization.
- [1] Mohamed, A. A., & El Harby, A. W. (2007). Amino-imino tautomerism of mono- and diaminothiazoles: Quantum chemical study. Journal of Molecular Structure (Theochem), 817(1-3), 125-136. DOI: 10.1016/j.theochem.2007.04.024. View Source
